2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride

Physicochemical profiling Solubility enhancement Salt screening

This hydrochloride salt provides superior aqueous solubility (HBD=3) compared to the free base (CAS 109753-47-1), enabling screening without DMSO. The N1-ethanol handle allows esterification/etherification for library synthesis. The 3-methyl group limits rotatable bonds (2 vs 3 in ethyl analog), offering a matched control for SAR studies on the 2-iminobenzimidazole scaffold. Sourced at ≥95% purity from multiple vendors, ensuring consistent supply for iterative medicinal chemistry programs.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
CAS No. 109753-28-8
Cat. No. B3081182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride
CAS109753-28-8
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N(C1=N)CCO.Cl
InChIInChI=1S/C10H13N3O.ClH/c1-12-8-4-2-3-5-9(8)13(6-7-14)10(12)11;/h2-5,11,14H,6-7H2,1H3;1H
InChIKeyAJSXDJAHCRCTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride (CAS 109753-28-8): Procurement-Relevant Identity and Core Properties


The compound 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride (CAS 109753-28-8) is a 2-iminobenzimidazole derivative supplied as the hydrochloride salt, with a molecular formula of C₁₀H₁₄ClN₃O and a molecular weight of 227.69 g/mol [1]. Structurally, it features a 3-methyl substituent on the benzimidazole core and an N1-ethanol side chain, distinguishing it from closely related analogs such as the 3-ethyl variant (CAS 109753-29-9) and the free base form (CAS 109753-47-1). The compound belongs to a class of heterocycles recognized for diverse biological activities, including antimicrobial and enzyme-inhibitory properties, as documented in high-throughput screening campaigns against targets such as trypanothione reductase and hepatitis C virus [2]. However, direct, compound-specific quantitative biological profiling data in peer-reviewed primary literature remain extremely sparse; the compound is primarily offered as a research-grade building block by suppliers such as Combi-Blocks, MolCore, and Ambeed, with typical purities of 95–98% .

Why 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride Cannot Be Indiscriminately Replaced by In-Class Analogs


Although numerous 2-iminobenzimidazole derivatives share a common heterocyclic scaffold, interchangeability is undermined by quantifiable differences in molecular weight, hydrogen-bonding capacity, and lipophilicity driven by N3-substitution and salt form [1]. The hydrochloride salt of the 3-methyl derivative (target compound) possesses a 36.46 Da higher molecular mass and one additional hydrogen-bond donor relative to its free base counterpart (CAS 109753-47-1), directly impacting aqueous solubility and formulation behavior [2]. When compared to the 3-ethyl homolog (CAS 109753-29-9, hydrochloride), the target compound exhibits one fewer rotatable bond (2 vs. 3) and a lower molecular weight (227.69 vs. 241.72 Da), which can translate into differences in conformational entropy, membrane permeability, and metabolic stability [3]. Even among structurally similar benzimidazoles, HTS-derived affinity data for a benzyl-substituted analog (IC₅₀ > 50,000 nM against unspecified targets) underscore that minor substituent modifications can drastically alter bioactivity profiles [4]. Therefore, generic substitution without head-to-head verification risks introducing uncontrolled variability in both physicochemical and pharmacological readouts.

Head-to-Head Quantitative Differentiation of 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride from Closest Analogs


Salt Form Advantage: Hydrochloride vs. Free Base – Molecular Weight and Hydrogen-Bond Donor Count

Relative to its free base (CAS 109753-47-1), the hydrochloride salt of 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol exhibits a 19.1% higher molecular weight and an additional hydrogen-bond donor, properties that are directly associated with enhanced aqueous solubility and solid-state stability [1]. The free base has an XLogP3 of 0.3, and salt formation is expected to further reduce lipophilicity, improving compatibility with aqueous assay buffers [2].

Physicochemical profiling Solubility enhancement Salt screening

Rotatable Bond Restriction: Methyl vs. Ethyl N3-Substitution

The target compound's 3-methyl group confers two rotatable bonds, compared to three for the 3-ethyl hydrochloride analog (CAS 109753-29-9) [1]. A reduction in rotatable bond count is correlated with lower conformational entropy penalty upon target binding and improved oral bioavailability metrics in drug discovery settings [2]. This structural difference provides a thermodynamic advantage for binding to rigid protein pockets where ligand pre-organization is critical.

Conformational analysis Ligand efficiency Permeability

Class-Level Biological Potential: 2-Iminobenzimidazoles as Trypanothione Reductase and HCV Inhibitors

The 2-iminobenzimidazole scaffold, to which the target compound belongs, has been identified as a privileged chemotype in high-throughput screens against trypanothione reductase (Trypanosoma brucei) and hepatitis C virus (HCV) [1]. A closely related benzyl-substituted analog demonstrated an IC₅₀ of 50,000 nM in an MLSCN HTS campaign, confirming that N3-substitution modulates target engagement [2]. While direct target-specific data for the 3-methyl analog are not publicly available, the scaffold's inherent bioactivity establishes it as a valid entry point for medicinal chemistry optimization programs.

Phenotypic screening Trypanothione reductase Antiviral

Purity Benchmarking: Vendor-Supplied vs. Typical In-Class Purity Ranges

The target compound is commercially available from multiple suppliers at purities of 95% (Combi-Blocks HE-9630) to 98% (MolCore, Leyan product 1511774) . This meets or exceeds the typical 95% purity threshold for screening libraries, reducing the risk of assay interference from impurities that can plague close analogs. The benzyl analog, by contrast, is listed primarily at 95% purity with limited high-purity alternatives, potentially requiring additional purification before sensitive biochemical assays [1].

Quality control Assay reproducibility Procurement specification

Recommended Procurement-Centric Application Scenarios for 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride (CAS 109753-28-8)


Aqueous-Compatible Fragment-Based Screening Libraries

The hydrochloride salt form, with its augmented hydrogen-bond donor count (HBD = 3 vs. 2 for the free base) and enhanced polarity, is well-suited for direct dissolution in aqueous screening buffers at millimolar concentrations, as evidenced by its salt-driven physicochemical profile [1]. This avoids the use of DMSO concentrations that can denature protein targets, making it a preferred choice over the free base (CAS 109753-47-1) for laboratories standardizing on low-organic fragment screening conditions.

Scaffold Diversification via Ethanol-Handle Derivatization

The primary alcohol on the N1-ethanol side chain serves as a functional handle for esterification, etherification, or oxidation chemistry, enabling rapid generation of focused libraries. The 3-methyl substitution provides a sterically minimized core (fewer rotatable bonds than the ethyl analog) that can be elaborated into acyl, sulfonyl, or carbamate derivatives without introducing excessive conformational flexibility [2]. This is particularly relevant for medicinal chemistry groups pursuing structure-activity relationship (SAR) studies on the 2-iminobenzimidazole scaffold.

In-Parallel Comparator Studies Against Ethyl and Benzyl Analogs

Due to the measurable differences in molecular weight (227.69 vs. 241.72 g/mol for the ethyl analog) and rotatable bond count (2 vs. 3), the target compound can serve as a matched control in SAR campaigns aiming to isolate the effects of N3-alkyl size on target binding, metabolic stability, or membrane permeability . The commercial availability of high-purity (98%) material from multiple vendors ensures consistent sourcing across multi-year programs.

Trypanothione Reductase or Antiviral Hit Follow-Up

Given the established class-level activity of 2-iminobenzimidazoles against trypanothione reductase (T. brucei) and hepatitis C virus, this compound is a valid starting point for hit expansion in neglected disease or antiviral drug discovery [3]. Although no compound-specific IC₅₀ data exist, the scaffold's precedence supports its inclusion in iterative medicinal chemistry cycles where substituent effects at N3 and N1 are systematically explored.

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